Ethanone, 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-2-yl)-

Overview

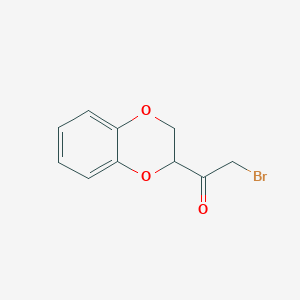

Description

Ethanone, 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-2-yl)- is an organic compound with the molecular formula C10H9BrO3 It is a brominated derivative of ethanone, featuring a 1,4-benzodioxin ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-2-yl)- typically involves the bromination of a precursor compound, such as 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone. The bromination reaction is usually carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and reaction time adjustments.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-2-yl)- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

Reduction Reactions: Reduction can be employed to remove the bromine atom or to alter the oxidation state of the compound.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other modified compounds.

Scientific Research Applications

Medicinal Chemistry

Ethanone derivatives have been investigated for their potential therapeutic effects. The unique structure of this compound allows it to interact with biological targets, making it a candidate for drug development.

Case Study : Research published in various journals has indicated that compounds similar to Ethanone, 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-2-yl)- exhibit anti-inflammatory and anti-cancer properties. For instance, studies have shown that derivatives of benzodioxin can inhibit specific pathways involved in tumor growth.

Organic Synthesis

This compound serves as an intermediate in organic synthesis processes. Its bromine atom provides a site for nucleophilic substitution reactions, which are essential in synthesizing more complex molecules.

Data Table: Synthetic Applications

| Application Area | Reaction Type | Example Reaction |

|---|---|---|

| Organic Synthesis | Nucleophilic Substitution | Synthesis of substituted benzodioxins |

| Drug Development | Lead Compound | Potential anti-cancer agents |

Material Science

Ethanone derivatives can be used to create novel materials with specific properties. Their unique chemical structure allows them to be incorporated into polymers or other materials for enhanced performance.

Case Study : In material science research, Ethanone derivatives have been studied for their ability to modify the properties of polymers, improving thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of Ethanone, 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-2-yl)- involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and the benzodioxin ring structure play crucial roles in its reactivity and binding affinity. The compound may exert its effects by modifying the activity of specific enzymes or by binding to receptor sites, thereby influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-: A non-brominated analog with similar structural features but different reactivity.

2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone: A positional isomer with the bromine atom at a different location on the benzodioxin ring.

Uniqueness

Ethanone, 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-2-yl)- is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity compared to its analogs and isomers. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

Ethanone, 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-2-yl)- (CAS No. 1014-18-2), is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in research.

- Molecular Formula : C10H9BrO3

- Molecular Weight : 257.08 g/mol

- Synonyms : 2-bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)ethanone

Biological Activity Overview

Ethanone derivatives have been studied for various biological activities, including antimicrobial and antitumor effects. The benzodioxin moiety is particularly notable for its role in modulating biological interactions.

Antimicrobial Activity

Recent studies have shown that compounds with a similar structure to ethanone exhibit significant antimicrobial properties. For instance:

- FtsZ Inhibition : Compounds derived from benzodioxane have been identified as effective inhibitors of FtsZ, a critical protein for bacterial cell division. This inhibition leads to the suppression of bacterial growth in strains such as Escherichia coli and Staphylococcus aureus .

Case Study: Hemoglobin Interaction

A related compound, TD-1 (di(5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-yl)disulfide), has demonstrated the ability to increase the oxygen affinity of hemoglobin significantly. This finding suggests that ethanone derivatives may also influence hemoglobin dynamics:

- Mechanism : TD-1 stabilizes the relaxed state of hemoglobin, enhancing its oxygen-binding capacity. In experiments with sickle cell disease models, TD-1 reduced the sickling of red blood cells under hypoxic conditions by increasing the oxygen affinity of hemoglobin .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action | References |

|---|---|---|---|

| Antimicrobial | High | Inhibition of FtsZ | |

| Hemoglobin Modulation | Significant | Stabilization of relaxed hemoglobin state |

Safety and Toxicology

Ethanone derivatives are classified under several hazard categories:

Properties

IUPAC Name |

2-bromo-1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c11-5-7(12)10-6-13-8-3-1-2-4-9(8)14-10/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYCSCBAALGUBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20504252 | |

| Record name | 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1014-18-2 | |

| Record name | 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1014-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.